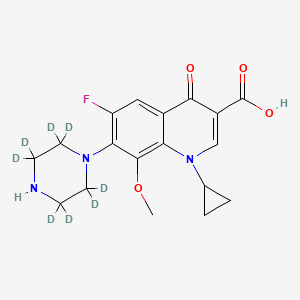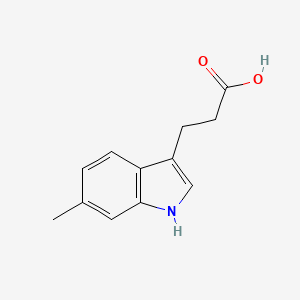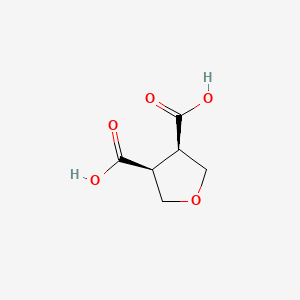
Methyl Diethyldithiocarbamate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Diethyldithiocarbamate-d3 is a deuterium-labeled derivative of Methyl Diethyldithiocarbamate. This compound is part of the dithiocarbamate family, which is known for its ability to form stable complexes with transition metals. Dithiocarbamates have been widely studied for their diverse applications in various fields, including agriculture, medicine, and industry .
Méthodes De Préparation
The synthesis of Methyl Diethyldithiocarbamate-d3 typically involves the reaction of a secondary amine with carbon disulfide under alkaline conditions. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process. The reaction conditions often include the use of electrophiles such as imines, transition metals, epoxides, and alkyl halides . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Methyl Diethyldithiocarbamate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl Diethyldithiocarbamate-d3 has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is utilized in the production of vulcanization accelerators, froth flotation collectors, antifouling coatings, lubricant additives, and sensors
Mécanisme D'action
The mechanism of action of Methyl Diethyldithiocarbamate-d3 involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby affecting various biological processes. The compound’s interaction with molecular targets such as metalloproteins and enzymes plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Methyl Diethyldithiocarbamate-d3 is unique due to its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles. Similar compounds include:
Dimethyldithiocarbamate: Known for its use in agriculture as a fungicide.
Diethyldithiocarbamate: Studied for its potential therapeutic applications.
Sodium Diethyldithiocarbamate: Used in research for its antiparasitic activity
Propriétés
Numéro CAS |
1246816-30-7 |
|---|---|
Formule moléculaire |
C6H13NS2 |
Poids moléculaire |
166.315 |
Nom IUPAC |
trideuteriomethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i3D3 |
Clé InChI |
JYRXPFCUABYLPD-HPRDVNIFSA-N |
SMILES |
CCN(CC)C(=S)SC |
Synonymes |
N,N-Diethylcarbamodithioic Acid Methyl-d3 Ester; Diethyldithiocarbamic Acid Methyl-d3 Ester; Diethyldithiocarbamate Methyl-d3 Ester; NSC 133269-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)









![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)
